molecular formula C9H9NO4 B10909774 2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid

2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid

Cat. No.: B10909774
M. Wt: 195.17 g/mol
InChI Key: KDKVFENTGYJSML-BJMVGYQFSA-N
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Description

2-[2-(hydroxyiminomethyl)phenoxy]acetic acid is a chemical compound with the molecular formula C9H9NO4. It is a derivative of phenoxyacetic acid, characterized by the presence of a hydroxyiminomethyl group attached to the phenoxy ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid typically involves the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent, lutidine as a base, and TBTU as a coupling agent at room temperature . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenoxyacetic acid derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid and its derivatives involves interactions with specific molecular targets. For instance, as a precursor to COX-2 inhibitors, it targets the cyclooxygenase-2 enzyme, inhibiting its activity and thereby reducing inflammation . The hydroxyiminomethyl group can also interact with various biological pathways, contributing to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-[2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C9H9NO4/c11-9(12)6-14-8-4-2-1-3-7(8)5-10-13/h1-5,13H,6H2,(H,11,12)/b10-5+

InChI Key

KDKVFENTGYJSML-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC(=O)O

Origin of Product

United States

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